molecular formula C27H45NO2 B031792 Hupehenine CAS No. 98243-57-3

Hupehenine

Cat. No. B031792
CAS RN: 98243-57-3
M. Wt: 415.7 g/mol
InChI Key: NEMWYOKGHGSVSC-MSSYMPDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Hupehenine derivatives, such as hupehenols A, B, and E, has been achieved starting from protopanaxadiol, a principal component of Panax notoginseng. This process involves notable synthetic steps including regioselective epoxide-opening reactions, regioselective acetylation, and a late-stage stereoselective oxa-Michael addition, leading to the creation of potent and selective human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors (Shao et al., 2016).

Molecular Structure Analysis

The molecular structure of Hupehenine and its derivatives has been elucidated through various spectroscopic methods, including NMR spectroscopy and mass spectrometry. Studies have shown that Hupehenine compounds are characterized by their complex octanordammarane triterpenoid structures, which play a crucial role in their bioactivity (Chen et al., 2015).

Chemical Reactions and Properties

Hupehenine undergoes a variety of chemical reactions that are pivotal in its biological functions and applications in synthesis. For instance, its interaction with different reagents and conditions can lead to the formation of novel derivatives with significant biological activities, showcasing its versatile chemical properties.

Physical Properties Analysis

The physical properties of Hupehenine, such as solubility, melting point, and stability, are crucial for its application in pharmacological studies. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed and validated for the determination of Hupehenine in biological samples, indicating its significant bioavailability and pharmacokinetic properties (Wen et al., 2015).

Scientific Research Applications

  • Cognitive Enhancement: Hupehenine, known as HupA, a cholinesterase inhibitor, has shown promise in improving cognitive deficits in animal models and demonstrated safety in clinical trials. This suggests its potential application in treating cognitive disorders (Wang, Yan, & Tang, 2006).

  • Anti-Cancer Properties: Research indicates that Hupehenine exhibits inhibitory effects on the proliferation of various human cancer cell lines, including lung cancer, chronic myeloid leukemia, and thyroid duct cancer (Zhang, Li, Ma, Wang, Yang, Chen, & Ye, 2021).

  • Bioactive Compound Research: A study on Fritillaria hupehensis, a source of Hupehenine, provided insights into flavonoid biosynthesis, which is significant for research into bioactive compounds with medicinal and pharmacological applications (Guo, Chen, Niu, & Lin, 2021).

  • Inhibition of 11α-Hydroxysteroid Dehydrogenase: Hupehenols B and E, related to Hupehenine, are found to be potent inhibitors of human 11α-hydroxysteroid dehydrogenase type 1, indicating potential therapeutic applications (Shao et al., 2016).

  • Therapeutic Potential in Neurodegenerative Disorders: HupA has shown promise as a therapeutic option for various disorders including dementia, Alzheimer's disease, and neurodegenerative disorders, underscoring its potential in neuropharmacology (Ferreira, Rodrigues, Fortuna, Falcão, & Alves, 2016).

  • Alzheimer's Disease Treatment: HupA has been identified as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE), showing potential as a therapeutic agent for Alzheimer's disease due to its memory-enhancing activities (Bai, Tang, & He, 2000).

  • Medical and Nutritional Value: Studies have shown that Malus hupehensis, another source of Hupehenine, possesses antioxidant, hypoglycemic, hypolipidemic, anti-cancer, and anti-inflammatory activities, highlighting its medical and nutritional significance (Li et al., 2023).

  • Transdermal Delivery System: Liposomes derived from Malus hupehensis extracts, which contain Hupehenine, show potential as novel transdermal systems for delivering antioxidant activity (Guo et al., 2020).

  • Pharmacokinetic Studies: The development of methods for determining Hupehenine in biological samples has facilitated pharmacokinetic studies, essential for understanding its bioavailability and distribution (Wen et al., 2015; Zhang et al., 2008).

Safety And Hazards

When handling Hupehenine, ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and suitable respirators . An accessible safety shower and eye wash station should be provided .

properties

IUPAC Name

(1R,2S,6S,9S,10R,11R,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMWYOKGHGSVSC-MSSYMPDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hupehenine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hupehenine
Reactant of Route 2
Hupehenine
Reactant of Route 3
Hupehenine
Reactant of Route 4
Hupehenine
Reactant of Route 5
Hupehenine
Reactant of Route 6
Hupehenine

Citations

For This Compound
114
Citations
C Wen, S Wang, X Huang, Z Liu, Y Lin… - Biomedical …, 2015 - Wiley Online Library
… No current UPLC-MS/MS method exists for the determination of hupehenine … hupehenine in rat plasma was developed and successfully applied to pharmacokinetic study of hupehenine …
P Zhang, J Li, G Zhang, H Pi, Y Zhang, H Ruan… - Journal of Huazhong …, 2008 - Springer
… Key words:Fritillaria hupehensis; the total alkaloids; hupehenine; high … , hupehenine and peimine have higher contents and hupehenine is the characteristic constituent [1], hupehenine (…
Number of citations: 10 link.springer.com
Q Zhang, D Li, B Ma, X Wang, J Yang… - Biomedical …, 2021 - Wiley Online Library
Hupehenenine is a novel isosteroid alkaloid that was first isolated from Bulbus Hupehensis Fritillariae. The inhibitory proliferation effect of hupehenenine and its three related alkaloid …
H Pi, H Ruan, Y Zhan, J Wu - Journal of Asian natural products …, 2006 - Taylor & Francis
… than that of hupehenine (a known … of hupehenine, the signals of 1 were shifted downfield, indicating of the configuration of H-17 was α-axial orientation in 1 different from hupehenine, so …
Number of citations: 8 www.tandfonline.com
N Menpadi, J Prakash, D Kundu, P Chandra… - International Journal of …, 2023 - Elsevier
… Our results indicate that Veratramine and Hupehenine form approximately one hydrogen bond on average, whereas hederagenin forms two hydrogen bonds with various active site …
Number of citations: 1 www.sciencedirect.com
HY Niu, SS Jin, YP Jia, XX Zhang, HS Yu… - Zhong yao cai …, 2015 - europepmc.org
… Relatively speaking, peimine and hupehenine were much lower than the other two ingredients. Fritillaria … In addition, it didn't contain hupehenine in Fritillaria ebeiensis var. purpurea. …
Number of citations: 2 europepmc.org
SL Li, P Li, G Lin, SW Chan, YP Ho - Journal of chromatography A, 2000 - Elsevier
The present paper describes the development of a most simple, sensitive, and specific gas chromatographic method to date, for the direct determination of seven major bioactive …
Number of citations: 85 www.sciencedirect.com
V Dalal, R Kumari - ChemistrySelect, 2022 - Wiley Online Library
… Among the identified compounds, Limonin and Hupehenine are the highest and lowest molecular weights of 470.52 and 415.66 Da, respectively. Limonin and SP-146 had highest …
Y Duan, X Liu, J Wu, J You, F Wang, X Guo… - Frontiers in Plant …, 2022 - frontiersin.org
… In the present study, peimine, peiminine, and hupehenine were identified as positive DEMs, … accumulation of the peimine, peiminine, and hupehenine in our current study. Therefore, we …
Number of citations: 4 www.frontiersin.org
X Wu, H Chen, J Sun, Y Peng, Y Liang, G Wang… - … of Chromatography B, 2010 - Elsevier
… In our research, hupehenine was chosen as the internal standard because of its similar structure, retention action, ionization and extraction efficiency with verticinone, and it could also …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.